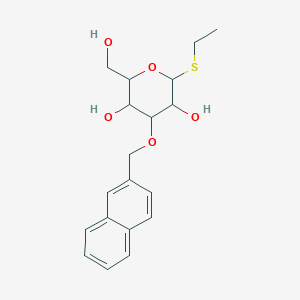![molecular formula C25H35NO4 B14787629 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)
7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by its complex molecular arrangement, which includes multiple hydroxyl groups, a phenyl ring, and an amide linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide involves several steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopentyl ring: This can be achieved through a Diels-Alder reaction, followed by selective hydroxylation.
Introduction of the phenylpent-1-enyl group: This step involves a Wittig reaction to form the enyl group, followed by a Friedel-Crafts acylation to introduce the phenyl ring.
Amide formation: The final step involves the coupling of the cyclopentyl intermediate with N-ethylhept-5-enamide using standard amide coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can further enhance the efficiency and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, halogenation with Br2 in CCl4.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of ocular hypertension and glaucoma.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bimatoprost: A prostaglandin analog used in the treatment of glaucoma.
Latanoprost: Another prostaglandin analog with similar applications.
Travoprost: A prostaglandin analog used for reducing intraocular pressure.
Uniqueness
7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a phenyl ring, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H35NO4 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30) |
Clé InChI |
OZCBJWOYRKMMPF-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B14787547.png)
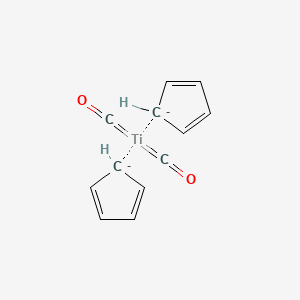
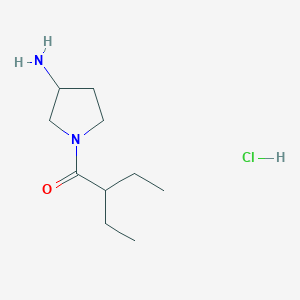
![2-[[3-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14787557.png)
![cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]](/img/structure/B14787560.png)
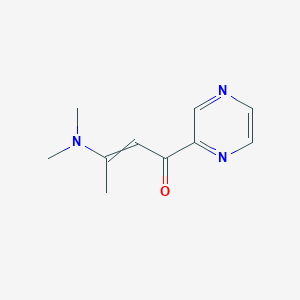
![2-(2-Cyclopropyl-3-ethynylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787578.png)
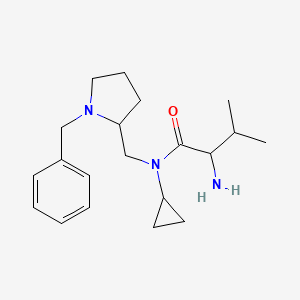
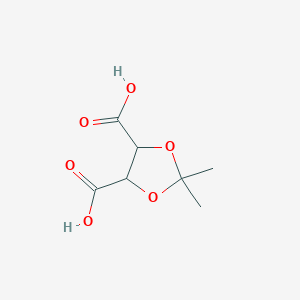
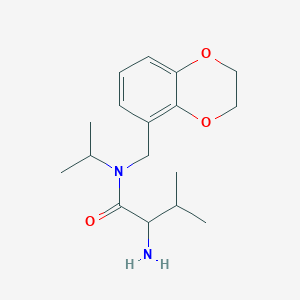
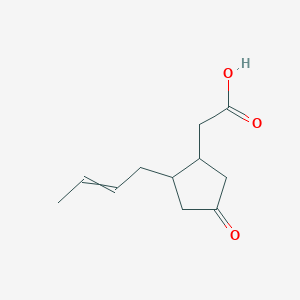

![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
